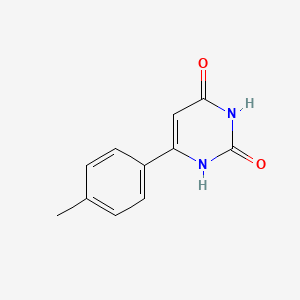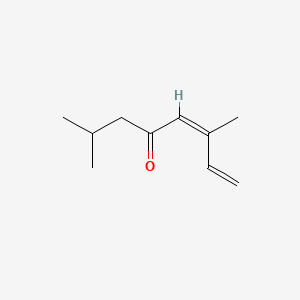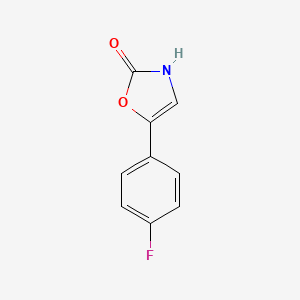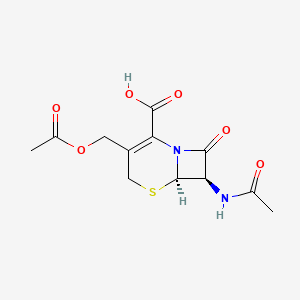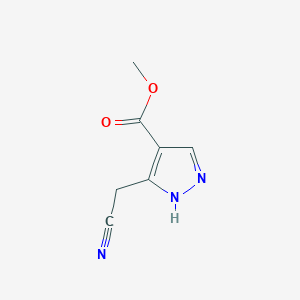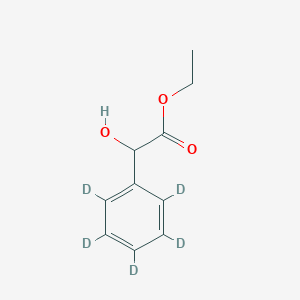
Ethyl Mandelate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Mandelate-d5 is a deuterated derivative of ethyl mandelate, a compound with the molecular formula C10H12O3. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Ethyl mandelate itself is an ester of mandelic acid and is known for its applications in organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl Mandelate-d5 can be synthesized through the esterification of mandelic acid with ethanol-d5 (deuterated ethanol) in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:
Mandelic Acid+Ethanol-d5→Ethyl Mandelate-d5+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and crystallization ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl Mandelate-d5 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to mandelic acid and ethanol-d5.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce benzaldehyde and other oxidation products.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to produce ethyl mandelate alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Hydrolysis: Mandelic acid and ethanol-d5.
Oxidation: Benzaldehyde and other oxidation products.
Reduction: Ethyl mandelate alcohol.
科学的研究の応用
Ethyl Mandelate-d5 is widely used in scientific research due to its deuterated nature, which makes it valuable in NMR spectroscopy. Its applications include:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals, where deuterated compounds are required.
作用機序
The mechanism of action of Ethyl Mandelate-d5 in NMR spectroscopy involves the interaction of its deuterium atoms with the magnetic field, providing distinct spectral signals that help in the elucidation of molecular structures. The deuterium atoms replace hydrogen atoms, resulting in different chemical shifts and coupling patterns in the NMR spectrum, which are crucial for detailed structural analysis.
類似化合物との比較
Ethyl Mandelate-d5 can be compared with other deuterated compounds such as:
Ethyl Mandelate: The non-deuterated version, which lacks the distinct NMR spectral properties provided by deuterium.
Mthis compound: Another deuterated ester of mandelic acid, where the ethyl group is replaced by a methyl group.
Benzyl Mandelate-d5: A deuterated ester with a benzyl group instead of an ethyl group.
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other applications requiring deuterated compounds.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
185.23 g/mol |
IUPAC名 |
ethyl 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/i3D,4D,5D,6D,7D |
InChIキー |
SAXHIDRUJXPDOD-DKFMXDSJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OCC)O)[2H])[2H] |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


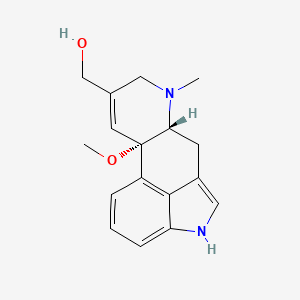
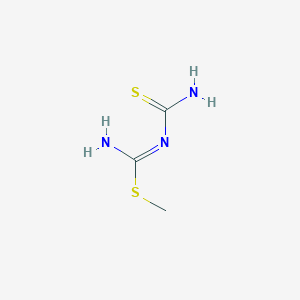

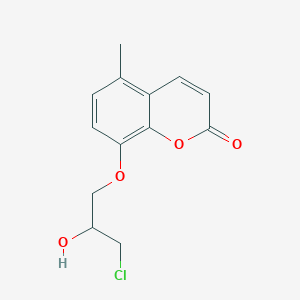
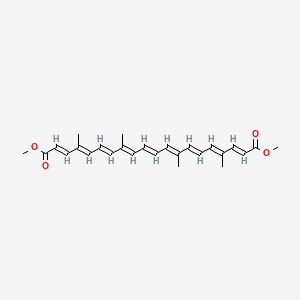
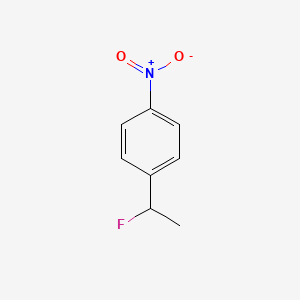
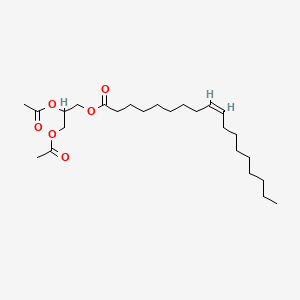
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
